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Compound of Interest

Compound Name: (S,S)-CPI-1612

Cat. No.: B12372863 Get Quote

(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the

histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators CREBBP

(CBP) and EP300.[1][2] In estrogen receptor-positive (ER+) breast cancer models, such as the

MCF7 cell line, these co-activators are crucial for ER-mediated gene transcription and cell

proliferation. CPI-1612 functions by competitively binding to the acetyl-CoA binding pocket of

CREBBP/EP300, leading to a reduction in histone acetylation at key enhancer regions, thereby

suppressing the transcriptional program that drives cancer cell growth.[3][4]

These notes provide an overview of the cellular and in vivo activity of CPI-1612 in MCF7 cells,

along with detailed protocols for key experimental assays.

Quantitative Data Summary
The efficacy of (S,S)-CPI-1612 has been quantified through biochemical, cellular, and in vivo

studies.

Table 1: Biochemical and Cellular Activity of CPI-1612

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12372863?utm_src=pdf-interest
https://www.benchchem.com/product/b12372863?utm_src=pdf-body
https://www.researchgate.net/publication/340881779_Discovery_of_CPI-1612_A_Potent_Selective_and_Orally_Bioavailable_EP300CBP_Histone_Acetyltransferase_HAT_Inhibitor
https://www.medkoo.com/products/38099
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0262378
https://www.medchemexpress.com/p300-cbp-in-6.html
https://www.benchchem.com/product/b12372863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type
Target/Cell
Line

Endpoint Value Reference

Biochemical

Assay

Full-Length

EP300
IC₅₀ <0.5 nM [4]

Biochemical

Assay

Full-Length

CREBBP (CBP)
IC₅₀ 2.9 nM [4]

Biochemical

Assay
EP300 HAT IC₅₀ 8.1 nM [4]

Cellular Assay MCF7 Cells
Growth Inhibition

(GI₅₀)
<100 nM [1][5]

Cellular Assay
General ER+

Cell Lines

Growth Inhibition

(GI₅₀)
<100 nM [5]

Cellular Target

Engagement
JEKO-1 Cells

H3K18Ac

Reduction (MSD)
IC₅₀ = 14 nM [4]

Table 2: In Vivo Antitumor Activity of CPI-1612 in MCF7
Xenograft Model
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Treatment
Dose (Oral,
BID)

Duration Endpoint Result Reference

Dose-dependent 21 days
Tumor Growth

Inhibition

Significant, dose-

dependent

reduction in

tumor volume

[5][6]

0.5 mg/kg 4 weeks
Tumor Growth

Inhibition (TGI)
67% TGI [4]

Dose-dependent 21 days

Target

Engagement

(Tumor)

Dose-dependent

reduction in

H3K18

acetylation

[5]

Dose-dependent 21 days

Target

Engagement

(PBMCs)

Dose-dependent

reduction in

H3K27

acetylation

[5][6]

Mechanism of Action and Signaling Pathway
CPI-1612 inhibits the HAT activity of CREBBP/EP300, which are co-activators for transcription

factors including the Estrogen Receptor (ER) and the pioneer factor FOXA1. This inhibition

leads to decreased acetylation of histone H3 at lysine 27 (H3K27ac) at enhancer regions of

ER-target genes, resulting in transcriptional repression and inhibition of cell proliferation.[2][3]
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Caption: Mechanism of CPI-1612 in ER+ breast cancer cells.
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Experimental Protocols
Protocol 1: Cell Viability and Growth Inhibition Assay
This protocol determines the half-maximal growth inhibitory concentration (GI₅₀) of CPI-1612 in

MCF7 cells.

Materials:

MCF7 cells (ATCC HTB-22)

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.

(S,S)-CPI-1612 (dissolved in DMSO to a 10 mM stock)

White, clear-bottom 96-well cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Plate reader capable of measuring luminescence

Procedure:

Cell Seeding: Trypsinize and count MCF7 cells. Seed 2,000-5,000 cells per well in 90 µL of

culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Preparation: Prepare a serial dilution of CPI-1612 in culture medium. A typical

concentration range would be 1 nM to 10 µM. Ensure the final DMSO concentration does not

exceed 0.1%.

Treatment: Add 10 µL of the diluted compound or vehicle control (medium with DMSO) to the

respective wells.

Incubation: Incubate the plate for 4 days (96 hours) at 37°C, 5% CO₂.[6]

Viability Measurement:

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
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Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot

the normalized values against the log of the compound concentration and fit a dose-

response curve to calculate the GI₅₀ value.
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2. Incubate
24 hours

3. Treat with serial
dilutions of CPI-1612

4. Incubate
96 hours

5. Add CellTiter-Glo®
Reagent
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7. Analyze Data
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Click to download full resolution via product page

Caption: Workflow for the cell viability assay.

Protocol 2: Western Blot for Histone Acetylation
This protocol assesses the on-target effect of CPI-1612 by measuring changes in H3K27

acetylation.

Materials:

MCF7 cells

6-well cell culture plates

(S,S)-CPI-1612 (10 mM stock in DMSO)

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

Primary Antibodies: Rabbit anti-H3K27ac, Rabbit anti-Total Histone H3

HRP-conjugated anti-rabbit secondary antibody
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BCA Protein Assay Kit

SDS-PAGE gels, transfer apparatus, and PVDF membranes

ECL Western Blotting Substrate

Procedure:

Cell Treatment: Seed MCF7 cells in 6-well plates and grow to 70-80% confluency. Treat cells

with CPI-1612 (e.g., 5 nM, 50 nM) and a vehicle control for 6 hours.[3][5]

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 100-150 µL of supplemented RIPA buffer to each well and scrape the cells.

Incubate the lysate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

SDS-PAGE and Transfer:

Denature 15-20 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins on a 15% SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies (anti-H3K27ac and anti-Total H3, typically

at 1:1000 dilution) overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence

imaging system. Quantify band intensity and normalize the H3K27ac signal to the Total H3

signal.
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Caption: Western blot workflow for histone acetylation analysis.

Protocol 3: MCF7 Xenograft Tumor Model
This protocol describes the in vivo evaluation of CPI-1612 in an MCF7 subcutaneous xenograft

model.

Materials:

Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.

MCF7 cells

Matrigel®

17β-Estradiol pellets (e.g., 0.72 mg, 60-day release) for estrogen supplementation.

(S,S)-CPI-1612

Vehicle formulation (e.g., 0.5% methylcellulose)

Calipers for tumor measurement

Procedure:

Estrogen Supplementation: One day prior to cell implantation, subcutaneously implant each

mouse with a 17β-Estradiol pellet. This is critical for the growth of ER+ MCF7 tumors.

Cell Implantation:

Harvest MCF7 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a

concentration of 5 x 10⁷ cells/mL.

Subcutaneously inject 100 µL (5 x 10⁶ cells) of the cell suspension into the flank of each

mouse.

Tumor Growth and Grouping:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b12372863?utm_src=pdf-body-img
https://www.benchchem.com/product/b12372863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

Calculate tumor volume using the formula: (Length x Width²)/2.

When tumors reach an average volume of 150-200 mm³, randomize the mice into

treatment and vehicle control groups.

Treatment Administration:

Administer CPI-1612 or vehicle via oral gavage (PO) twice daily (BID) at the desired doses

(e.g., 0.25 mg/kg).[6]

Continue treatment for 21-28 days.

Monitoring: Monitor tumor volumes and body weights throughout the study.

Endpoint Analysis: At the end of the study, tumors and tissues (e.g., blood for PBMC

isolation) can be collected for pharmacodynamic analysis, such as measuring H3K18Ac or

H3K27Ac levels.[5][6]
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Caption: Workflow for an MCF7 xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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